Panaxydol

Übersicht

Beschreibung

Panaxydol is a biologically active polyacetylenic compound derived from the roots of Panax ginseng and Panax notoginseng. It is known for its potent medicinal properties, including neuroprotective, anti-inflammatory, and anti-cancer effects. This compound is a significant component of traditional Chinese medicine and has been extensively studied for its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Panaxydol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Polyacetylenstrukturen und deren Reaktivität verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Mechanismen:

Neuroprotektion: this compound stimuliert die Expression und Sekretion von neurotrophen Faktoren durch Schwann-Zellen und fördert so die Nervenregeneration.

Krebshemmende Wirkung: Es induziert Apoptose in Krebszellen durch die Bildung reaktiver Sauerstoffspezies und die Aktivierung von Signalwegen wie c-Jun N-terminaler Kinase und p38-Mitogen-aktivierter Proteinkinase.

Entzündungshemmend: this compound moduliert Entzündungsreaktionen durch Hemmung der Produktion von proinflammatorischen Zytokinen.

Wirkmechanismus

Target of Action

Panaxydol, a polyacetylene compound derived from Panax notoginseng, has been found to target cancer cells, showing high potency against them . It also targets neurons and Schwann cells (SCs), protecting them from injury .

Mode of Action

This compound interacts with its targets, primarily cancer cells, neurons, and SCs, in a way that promotes beneficial changes. In the case of cancer cells, it exhibits significant chemopreventive effects against oncogenesis and mutations that can lead to genetic instability . For neurons and SCs, this compound stimulates the expression and secretion of neurotrophic factors (NTFs) by SCs .

Biochemical Pathways

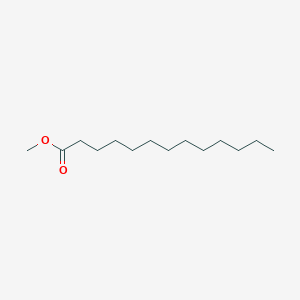

It’s known that this compound is a polyketide-type compound, suggesting its biosynthesis may involve decarboxylation of fatty acids, possibly crepenynic acid . In the early stage of injury, this compound significantly upregulates the mRNA expression of brain-derived neurotrophic factor (BDNF) and its receptors in distal injured nerves .

Pharmacokinetics

It’s known that this compound can be safely administered at a dose of 10 mg/kg/day .

Result of Action

The action of this compound results in several beneficial effects. It has been shown to increase the myelination of regenerated nerve fibers and promote sensory and motor function recovery . It also has anti-cancer properties, showing high potency against cancer cells .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, in an in vivo study, this compound was injected intraperitoneally into rats for two consecutive weeks after sciatic nerve transection, leading to sensory and motor recovery . This suggests that the physiological environment can play a crucial role in the action of this compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Panaxydol kann auf verschiedene Weise synthetisiert werden, einschließlich der Decarboxylierung von Fettsäuren. Ein gängiger Syntheseweg beinhaltet die Verwendung von Crepeninsäure als Zwischenprodukt. Der Prozess umfasst in der Regel die folgenden Schritte:

Extraktion: Die Wurzeln von Panax ginseng werden gewaschen, in Stücke geschnitten, mit flüssigem Stickstoff gefroren und lyophilisiert.

Markierungsexperimente: Pflanzen werden unter Feldbedingungen mit Kohlendioxid versorgt oder in sterilen Wurzelkulturen mit markiertem Glucose ergänzt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion von Panax ginseng-Wurzeln unter Verwendung von Lösungsmitteln wie wässrigen Alkohöllösungen oder Propylenglykol. Der Extraktionsprozess kann Perkolation, Eindampfen unter Vakuum und Trocknung umfassen. Die verwendeten Lösungsmittel können variieren, darunter Optionen wie Ethanol, Butylenglykol und Sonnenblumenkernöl .

Analyse Chemischer Reaktionen

Reaktionstypen: Panaxydol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um reaktive Sauerstoffspezies zu bilden, die eine Rolle bei seinen krebshemmenden Eigenschaften spielen.

Reduktion: Reduktionsreaktionen können die Polyacetylenstruktur von this compound verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Panaxydolmolekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid und Sauerstoff können unter kontrollierten Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene organische Reagenzien können verwendet werden, abhängig von der gewünschten funktionellen Gruppe.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen modifizierte Polyacetylenverbindungen mit veränderten biologischen Aktivitäten .

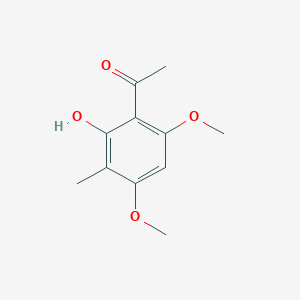

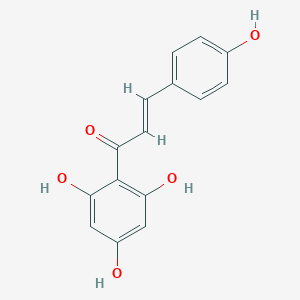

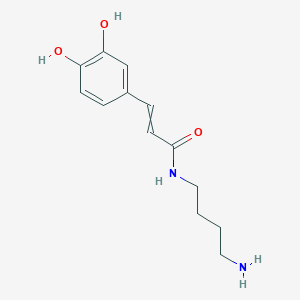

Vergleich Mit ähnlichen Verbindungen

Panaxydol wird oft mit anderen Polyacetylenverbindungen wie Panaxynol und Falcarinol verglichen. Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren biologischen Aktivitäten:

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner starken neuroprotektiven Wirkungen und seiner Fähigkeit, die Nervenregeneration zu fördern, was bei anderen ähnlichen Verbindungen nicht so ausgeprägt ist .

Durch das Verständnis der detaillierten Eigenschaften und Anwendungen von this compound können Forscher sein Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen weiter erforschen.

Eigenschaften

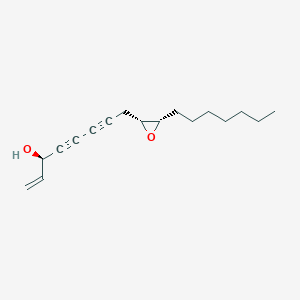

IUPAC Name |

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

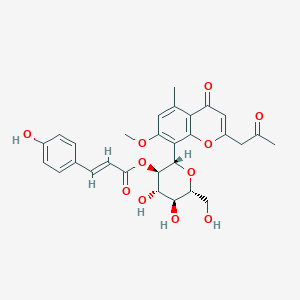

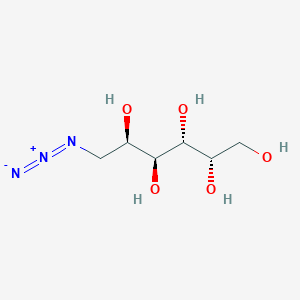

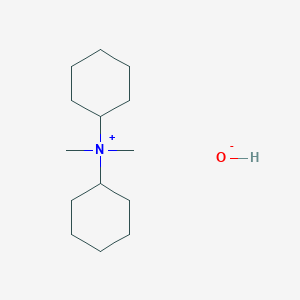

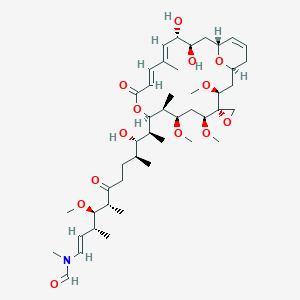

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)

![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B150367.png)